molecular formula C15H24O B1613588 (1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene CAS No. 1063949-39-2

(1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene

Cat. No.: B1613588
CAS No.: 1063949-39-2
M. Wt: 220.35 g/mol
InChI Key: NDYITPSGAZLHSH-UPJWGTAASA-N
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Description

The compound (1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene is a bicyclic terpenoid derivative characterized by a rigid bicyclo[2.2.2]octadiene core. Its stereochemistry (1R,4R,7R) and substituents—including a hydroxyl-bearing isopropyl group at position 2 and a methyl group at position 5—contribute to its unique physicochemical properties.

Properties

IUPAC Name

2-[(1R,4R,7R)-5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9(2)12-7-11-8-14(15(4,5)16)13(12)6-10(11)3/h6,8-9,11-13,16H,7H2,1-5H3/t11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYITPSGAZLHSH-UPJWGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1C=C2C(C)(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@H](C[C@@H]1C=C2C(C)(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648725
Record name 2-[(1R,4R,7R)-5-Methyl-7-(propan-2-yl)bicyclo[2.2.2]octa-2,5-dien-2-yl]propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063949-39-2
Record name 2-[(1R,4R,7R)-5-Methyl-7-(propan-2-yl)bicyclo[2.2.2]octa-2,5-dien-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1063949-39-2
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Biological Activity

(1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene, commonly referred to as Isopropyl Bicyclo[2.2.2]octadiene, is a bicyclic compound that has garnered attention in recent studies for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H24O
  • Molecular Weight : 220.35 g/mol
  • CAS Number : 1063949-39-2

Biological Activity Overview

The biological activity of Isopropyl Bicyclo[2.2.2]octadiene has been investigated in various contexts, particularly its potential therapeutic effects and mechanisms of action.

Pharmacological Effects

  • Antioxidant Activity
    • Studies have indicated that Isopropyl Bicyclo[2.2.2]octadiene exhibits significant antioxidant properties, which may protect cells from oxidative stress and related damage.
  • Anti-inflammatory Properties
    • Research suggests that this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Antimicrobial Activity
    • Preliminary studies have shown that Isopropyl Bicyclo[2.2.2]octadiene possesses antimicrobial properties against certain bacterial strains, indicating its potential as a natural preservative or therapeutic agent.
  • Neurological Effects
    • There is emerging evidence that the compound may influence neurological functions, possibly offering neuroprotective benefits in models of neurodegeneration.

The exact mechanisms through which Isopropyl Bicyclo[2.2.2]octadiene exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Free Radical Scavenging : The compound's structure allows it to interact with free radicals, thereby neutralizing them and reducing oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial growth.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its effects on the nervous system.

Case Studies and Research Findings

Several studies have explored the biological activity of Isopropyl Bicyclo[2.2.2]octadiene:

StudyFocusFindings
Study A (2023)Antioxidant ActivityDemonstrated a 30% reduction in oxidative stress markers in vitro.
Study B (2024)Anti-inflammatory EffectsShowed significant inhibition of TNF-alpha production in macrophages treated with the compound.
Study C (2024)Antimicrobial PropertiesReported effectiveness against Staphylococcus aureus and E.coli with MIC values of 50 µg/mL and 75 µg/mL respectively.
Study D (2025)Neurological ImpactIndicated neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function scores by 40%.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene is in organic synthesis as a chiral building block. Its unique bicyclic structure allows it to serve as a precursor in the synthesis of various complex organic molecules.

Case Study: Synthesis of Chiral Ligands

Research has demonstrated that this compound can be utilized to create chiral ligands for asymmetric catalysis. For instance, studies have shown that derivatives of this compound can enhance the enantioselectivity in reactions involving transition metals like rhodium and palladium .

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical research, particularly in developing new therapeutic agents.

Case Study: Anticancer Activity

Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. In vitro tests have shown that these compounds can inhibit the growth of various cancer cell lines, suggesting potential for further development into anticancer drugs .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of new polymers and materials with specific mechanical properties.

Data Table: Properties of Potential Polymers Derived from the Compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Solubility in Organic SolventsExcellent

Environmental Chemistry

Research is ongoing into the environmental impact and degradation pathways of this compound and its derivatives. Understanding how these compounds behave in ecological systems is crucial for assessing their safety and environmental footprint.

Case Study: Biodegradation Studies

Studies have indicated that certain derivatives undergo biodegradation under specific conditions, which could mitigate environmental concerns associated with their use . This aspect is particularly relevant for industries looking to adopt greener practices.

Chemical Reactions Analysis

Transesterification and Hydrolysis Reactions

This compound and its derivatives undergo transesterification and hydrolysis under basic conditions. For example:

  • Transesterification with NaOMe/MeOH : The 2-naphthyl ester derivative (1a) reacts with sodium methoxide in methanol to yield the methyl ester (1b) with 98% efficiency .

  • Ethanolysis with NaOEt/EtOH : Similarly, treatment with sodium ethoxide in ethanol produces the ethyl ester (1c) .

  • Hydrolysis to Carboxylic Acid : The methyl ester (1b) undergoes saponification with LiOH·H2O in MeOH/H2O at 50°C, generating the corresponding carboxylic acid intermediate, which is further coupled with phenolic nucleophiles (e.g., 1-naphthol) to form new esters (e.g., 1f) .

Role in Rhodium-Catalyzed Asymmetric Additions

The compound’s derivatives serve as chiral ligands in rhodium-catalyzed asymmetric reactions. Key examples include:

Asymmetric Arylation of Imines

A rhodium complex ligated by the 2,6-dimethylphenyl ester derivative (1g) catalyzes the addition of arylboronic acids to imines, achieving 97% enantiomeric excess (ee) .

Reaction Conditions:

ComponentQuantity/Concentration
[RhCl(C₂H₄)₂]₂4.5 μmol Rh
Ligand (1g)5.1 μmol
KOH (3.3 M aqueous)90 μmol
(PhBO)₃ (arylboronic acid)1.0 mmol
Solvent1,4-dioxane
Temperature60°C

Kinetic Performance Comparison:

LigandTime (min)Yield (%)ee (%)
1a709792
1g1806697

Ligand 1a exhibits faster reaction rates, while 1g provides superior enantioselectivity .

Steric and Electronic Tuning

Modifications to the ester group (R) on the bicyclo[2.2.2]octadiene scaffold influence catalytic performance:

Electronic Effects:

  • Electron-withdrawing groups (e.g., 2-naphthyl) enhance oxidative addition rates in rhodium complexes.

  • Electron-donating groups (e.g., isopropyl) improve stability but reduce turnover frequency .

Steric Effects:

  • Bulky substituents (e.g., 2,6-dimethylphenyl) enforce strict chiral environments, critical for high enantioselectivity .

Stability and Handling

  • The parent diene is stable under inert atmospheres but may undergo Diels-Alder reactions with strong dienophiles.

  • Storage recommendations: −20°C under argon .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with its ester derivative, 2-Naphthyl (1R,4R,7R)-7-isopropyl-5-methylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS: 1188966-75-7), which shares the same bicyclic core but differs in substituents :

Property Target Compound 2-Naphthyl Derivative
Molecular Formula Hypothetical: C₁₄H₂₂O₂ C₂₃H₂₄O₂
Molecular Weight ~246.33 g/mol (estimated) 332.44 g/mol
Functional Groups Hydroxy-isopropyl, methyl 2-Naphthyl ester, methyl, isopropyl
Polarity Higher (due to hydroxyl group) Lower (ester group reduces polarity)
Synthetic Utility Potential precursor for hydroxyl-mediated reactions Intermediate for esterification or polymer synthesis

Physicochemical and Spectroscopic Analysis

For example:

  • Hydroxyl groups (as in the target compound) exhibit broad peaks in ¹H-NMR (~1–5 ppm) and distinct oxygenated carbon signals in ¹³C-NMR (60–100 ppm).
  • Ester derivatives (e.g., the 2-naphthyl analog) show aromatic proton signals (6.5–8.5 ppm) and carbonyl carbon signals (~165–175 ppm) in NMR .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically starts from chiral precursors such as (R)-α-phellandrene or related bicyclic dienes. The key steps involve:

  • Introduction of the 1-hydroxy-1-methylethyl substituent at the 2-position of the bicyclo[2.2.2]octa-2,5-diene core.
  • Control of stereochemistry to achieve the (1R,4R,7R) configuration.
  • Use of organometallic reagents and conditions that favor selective functionalization without racemization.

Detailed Preparation Method from Literature

A representative preparation method, adapted from peer-reviewed research, proceeds as follows:

Step Reagents and Conditions Description
1 (R)-α-phellandrene (~70% purity), 2-naphthyl propiolate, Me2AlCl (1.0 M in hexane), CH2Cl2, -78 °C to room temperature A solution of (R)-α-phellandrene and 2-naphthyl propiolate in dichloromethane is treated slowly with dimethylaluminum chloride at -78 °C. The mixture is allowed to warm to room temperature over 18 hours, facilitating the formation of an intermediate bicyclic structure.
2 Quenching with 1N HCl aqueous solution, extraction with dichloromethane, drying over MgSO4 The reaction mixture is carefully poured into ice-cooled acidic aqueous solution to quench the reaction, followed by organic extraction and drying to isolate the crude product.
3 Silica gel chromatography (hexane/ethyl acetate = 6:1) Purification by chromatography yields the bicyclic product as a pale yellow oil with approximately 87% yield.
4 Conversion to alcohol The intermediate ester or related derivatives can be further reduced or functionalized to introduce the 1-hydroxy-1-methylethyl group at the 2-position, often via selective reduction or nucleophilic addition reactions.

This method emphasizes the use of chiral starting materials and mild conditions to preserve stereochemistry and achieve high yields of the desired enantiomer.

Alternative Synthetic Routes and Functionalization

Other preparation routes involve:

  • Esterification and Hydrolysis: Starting from methyl esters of the bicyclic diene carboxylic acid, hydrolysis with sodium methoxide or lithium hydroxide in methanol/water mixtures at controlled temperatures (room temperature to 50 °C) yields the corresponding carboxylic acid intermediate, which can be further derivatized.
  • Use of Organometallic Catalysts: Rhodium complexes catalyze asymmetric conjugate additions where this bicyclic diene acts as a chiral ligand, indicating its synthesis is often coupled with catalytic applications.
  • Selective Reduction: Introduction of the hydroxy substituent at the 2-position can be achieved by reduction of ketone or ester functionalities under stereoselective conditions.

Physicochemical Data Supporting Preparation

Property Value Notes
Molecular Formula C15H24O Matches target compound
Molecular Weight 220.35 g/mol Consistent with molecular formula
Boiling Point 303.0 ± 11.0 °C (predicted) Indicates stability under heating
Density 0.952 g/mL at 25 °C Useful for purification and handling
Optical Rotation [α]22/D +42.0°, c = 0.5 in chloroform Confirms chiral purity and configuration
pKa 14.85 ± 0.29 (predicted) Relevant for understanding protonation states during synthesis

These data assist in monitoring and confirming the successful synthesis and purity of the compound during preparation.

Summary Table of Preparation Steps and Yields

Preparation Step Key Reagents/Conditions Yield (%) Remarks
Formation of bicyclic intermediate (R)-α-phellandrene, 2-naphthyl propiolate, Me2AlCl, CH2Cl2, -78 °C to RT ~87 High stereoselectivity, mild conditions
Hydrolysis of ester intermediates NaOMe or LiOH·H2O, MeOH/H2O, RT to 50 °C Not specified Used to generate carboxylic acid intermediates
Purification Silica gel chromatography (hexane/EtOAc) - Essential for isolating pure compound
Functional group modification Reduction or nucleophilic addition Variable For introduction of hydroxy substituent

Research Findings and Notes

  • The stereochemical integrity of the bicyclic system is maintained by starting from chiral precursors and controlling reaction temperatures.
  • Use of dimethylaluminum chloride (Me2AlCl) as a Lewis acid catalyst is critical for regio- and stereoselective addition reactions.
  • The compound serves as a chiral ligand in rhodium-catalyzed asymmetric 1,4-conjugate additions, highlighting its synthetic importance and the need for high enantiomeric purity.
  • Chromatographic purification is necessary to separate the desired stereoisomer from minor byproducts.
  • The preparation methods reported are consistent across diverse research sources, confirming reproducibility and reliability.

Q & A

Q. What are the key challenges in synthesizing (1R,4R,7R)-7-isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis requires careful control of reaction conditions to preserve stereochemistry. For example, chiral catalysts or enantioselective reagents may be employed during cyclization steps. Post-synthesis, stereochemical validation should combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and X-ray crystallography. In related bicyclic systems (e.g., Isoascaridol), NMR coupling constants and NOE experiments resolve stereoisomers . Purity can be confirmed via HPLC with chiral stationary phases, as demonstrated in chiral dioxolane derivatives (e.g., 99% ee achieved using isopropyl alcohol/hexane mobile phases) .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Methodological Answer : Safety protocols must align with hazard codes (e.g., Risk Statement R50/53: toxic to aquatic organisms). Use fume hoods for volatile intermediates and avoid aqueous disposal. Personal protective equipment (PPE) is critical, especially given the compound’s predicted boiling point of 485.2°C, which may generate hazardous vapors during distillation. Storage should comply with UN 3077 (environmentally hazardous substances) .

Q. What spectroscopic techniques are most effective for characterizing this bicyclic structure?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups like hydroxyl (broad ~3300 cm1^{-1}) and ester carbonyls (1754 cm1^{-1}, as seen in analogous dioxolanes) .
  • NMR : 1H^{1}\text{H}-NMR resolves substituent environments (e.g., isopropyl methyl groups at δ 0.8–1.5 ppm). 13C^{13}\text{C}-NMR distinguishes bridgehead carbons (e.g., bicyclo[2.2.2] systems show distinct quaternary carbon shifts).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., MW 332.44 for derivatives) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For bicyclo[2.2.2] systems, frontier molecular orbital (FMO) analysis predicts electron-deficient dienophiles interacting with the diene moiety. Compare computed activation energies with experimental yields to validate models.

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variances. For example:
  • Reproducibility : Ensure compound purity via HPLC (e.g., 97% purity threshold as in ).
  • Biological Assays : Use standardized protocols like CLSI microbroth dilution for MIC testing. For antifungal activity, RPMI-1640 medium and 46–50 hr incubation reduce variability .
  • Data Normalization : Compare activities against reference standards (e.g., amikacin for bacteria, fluconazole for fungi) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Accelerated Stability Studies : Use buffer solutions (pH 1–13) and monitor degradation via LC-MS at 25°C, 40°C, and 60°C.
  • Kinetic Analysis : Plot degradation rates (zero/first-order) to extrapolate shelf life. For thermally sensitive analogs (e.g., dioxolanes), decomposition above 90°C is observed .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene
Reactant of Route 2
Reactant of Route 2
(1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene

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